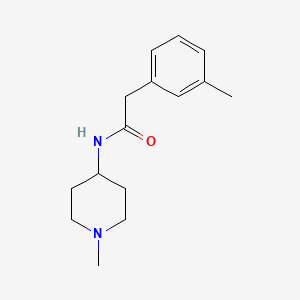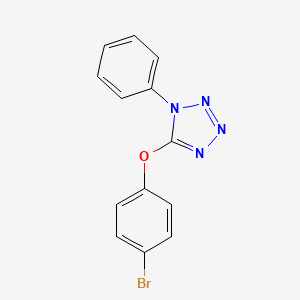![molecular formula C15H29N5OS B5324037 N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)
N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide, commonly known as CPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPTH belongs to the class of hydrazinecarbothioamide derivatives and has been shown to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and sirtuins. In
作用機序
CPTH exerts its biological effects by inhibiting the activity of N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins. This compound are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of this compound by CPTH leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Sirtuins, on the other hand, are a class of NAD-dependent deacetylases that play a crucial role in regulating cellular metabolism and stress response. CPTH has been shown to enhance the activity of sirtuins, leading to the activation of several cellular pathways that promote cell survival and stress resistance.
Biochemical and Physiological Effects
CPTH has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In cancer cells, CPTH has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, CPTH has been shown to enhance the activity of sirtuins, leading to the activation of several cellular pathways that promote cell survival and stress resistance.
実験室実験の利点と制限
One of the advantages of CPTH is its potent inhibitory activity against N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. However, one of the limitations of CPTH is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
Several future directions for CPTH research can be identified. One potential avenue of research is the development of more potent and selective HDAC and sirtuin inhibitors based on the structure of CPTH. Another direction is the investigation of the potential therapeutic applications of CPTH in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the development of novel drug delivery systems to improve the bioavailability of CPTH and other hydrazinecarbothioamide derivatives may also be an area of future research.
Conclusion
In conclusion, CPTH is a promising chemical compound that exhibits potent inhibitory activity against N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide and sirtuins, making it a useful tool for studying the role of these enzymes in cellular processes. CPTH has also been shown to exhibit potent anti-tumor and neuroprotective effects, making it a promising candidate for cancer therapy and the treatment of neurodegenerative diseases. Further research is needed to fully explore the potential therapeutic applications of CPTH and other hydrazinecarbothioamide derivatives.
合成法
The synthesis of CPTH involves the reaction of cyclohexyl isothiocyanate with 3-(4-methyl-1-piperazinyl)propanoic acid hydrazide in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product, CPTH. This method has been described in detail in a research article by Lobera et al. (2013).
科学的研究の応用
CPTH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. CPTH has also been reported to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, CPTH has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to enhance the activity of sirtuins, a class of enzymes that play a crucial role in regulating cellular metabolism and stress response.
特性
IUPAC Name |
1-cyclohexyl-3-[3-(4-methylpiperazin-1-yl)propanoylamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N5OS/c1-19-9-11-20(12-10-19)8-7-14(21)17-18-15(22)16-13-5-3-2-4-6-13/h13H,2-12H2,1H3,(H,17,21)(H2,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUJPFKVTQKYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NNC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-methylisoxazole-5-carboxamide](/img/structure/B5323961.png)

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B5323974.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)

![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)
![(4R)-4-(4-{[(cyclopentylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-isopropyl-L-prolinamide hydrochloride](/img/structure/B5323997.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)

![N-[3-(2-furyl)propyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5324041.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)
